2-(2,6-Dimethylpiperazin-1-yl)acetonitrile

Medicinal Chemistry Drug Discovery Scaffold Synthesis

Researchers developing CPS1-targeted oncology agents or PIM kinase probes face lengthy de novo synthesis of chiral 2,6-dimethylpiperazine cores. 2-(2,6-Dimethylpiperazin-1-yl)acetonitrile (CAS 1342703-78-9) delivers this rigid cis-configured scaffold pre-assembled with a nitrile handle for rapid diversification. • Validated in potent CPS1 allosteric inhibitor H3B-616 (IC50=66 nM). • Enables focused library synthesis for PIM-1/-2/-3 isoform selectivity profiling. • Supplied at ≥95% purity; ambient shipping.

Molecular Formula C8H15N3
Molecular Weight 153.229
CAS No. 1342703-78-9
Cat. No. B2528561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,6-Dimethylpiperazin-1-yl)acetonitrile
CAS1342703-78-9
Molecular FormulaC8H15N3
Molecular Weight153.229
Structural Identifiers
SMILESCC1CNCC(N1CC#N)C
InChIInChI=1S/C8H15N3/c1-7-5-10-6-8(2)11(7)4-3-9/h7-8,10H,4-6H2,1-2H3
InChIKeyYCLVKDRZRVMKBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,6-Dimethylpiperazin-1-yl)acetonitrile: Compound Overview


2-(2,6-Dimethylpiperazin-1-yl)acetonitrile (CAS 1342703-78-9) is a chiral, heterocyclic organic compound with the molecular formula C8H15N3 and a molecular weight of 153.23 g/mol [1]. It is characterized by a cis-2,6-dimethylpiperazine core, which provides a rigid, substituted scaffold, linked to an acetonitrile group that can serve as a versatile synthetic handle . The compound is typically supplied as a powder with a purity of ≥95% and is intended for use as a research intermediate and building block in medicinal chemistry, specifically for the synthesis of more complex pharmaceutical agents .

1
Rigid cis-2,6-dimethylpiperazine scaffold enforces defined conformation for target design
2
Terminal nitrile provides a versatile synthetic handle for further derivatization
3
Supports synthesis of kinase inhibitor libraries and allosteric CPS1 probes

2-(2,6-Dimethylpiperazin-1-yl)acetonitrile: Generic Substitution Risk


Direct substitution of 2-(2,6-Dimethylpiperazin-1-yl)acetonitrile with generic piperazine derivatives is not scientifically sound due to its unique combination of a cis-2,6-dimethyl substituted core and a terminal nitrile . The cis-2,6-dimethylpiperazine motif imparts a specific, rigid conformation that is critical for interactions in biological targets, as evidenced by its presence in advanced CPS1 allosteric inhibitors [1]. Simple unsubstituted or trans-analogs will not replicate this precise three-dimensional shape. Furthermore, the nitrile group is a key functional handle used in further synthetic transformations; replacing it with another group would fundamentally alter the compound's utility as an intermediate. Therefore, substituting a generic or structurally similar analog carries a high risk of altering synthetic routes, yields, and the biological activity of the final target compound, potentially derailing a research project [2].

Unsubstituted piperazine is conformationally flexible and cannot replicate the cis-2,6-dimethyl spatial constraint.
Trans-2,6-dimethyl isomer presents a different methyl group orientation, altering molecular shape and target interactions.
Analogs lacking the nitrile group lose the primary alkylating/reactive handle, reducing synthetic utility as an intermediate.

2-(2,6-Dimethylpiperazin-1-yl)acetonitrile: Differentiation Evidence


Cis-2,6-Dimethylpiperazine Conformational Restriction

The compound's core is cis-2,6-dimethylpiperazine, which enforces a specific, fixed three-dimensional conformation. This contrasts sharply with unsubstituted piperazine, which is conformationally flexible and can adopt multiple geometries, and with the trans-2,6-dimethyl isomer, which presents a different spatial arrangement of its methyl groups. This conformational rigidity is a key structural feature for designing specific interactions with biological targets, as evidenced by its use in the development of potent allosteric CPS1 inhibitors [1].

Conformational restriction
Class-level
cis-2,6-dimethyl core: rigid, fixed shape vs. flexible piperazine or trans isomer.
Enforces specific 3D geometry for target-based design
Conformational advantage inferred from stereochemistry; model-dependent
Medicinal Chemistry Drug Discovery Scaffold Synthesis

Acetonitrile Group as a Synthetic Alkylating Handle

The compound is synthesized via a reaction that demonstrates its utility as an alkylating agent. Specifically, cis-2,6-dimethylpiperazine is reacted with a suitable electrophile (e.g., an alkyl halide) under basic conditions (K2CO3) in acetonitrile at reflux to yield the target compound [1]. This established protocol confirms the reactivity of the piperazine nitrogen and provides a reliable starting point for further derivatization. A different nucleophile or electrophile would result in a different product with different properties.

Synthetic handle
Supporting evidence
Alkylation with K2CO3 in MeCN at reflux yields the compound; confirmed reactivity.
Predictable intermediate for further derivatization
Protocol documented; reaction scale may need optimization
Organic Synthesis Chemical Biology Process Chemistry

Privileged Scaffold for CPS1 and PIM Kinase Inhibition

The 2,6-dimethylpiperazine moiety is a privileged scaffold found in advanced inhibitors. A compound with this exact core (piperazine H3B-616) is a potent allosteric inhibitor of Carbamoyl Phosphate Synthetase 1 (CPS1) with an IC50 of 66 nM [1]. Furthermore, piperazine-containing compounds are widely represented in patents for inhibiting PIM kinases, a validated family of oncology targets [2]. This establishes the class's value in producing high-potency molecules, a feature not inherently present in scaffolds lacking this substitution pattern.

CPS1 inhibition context
Class-level
H3B-616 (same core) IC50 = 66 nM against CPS1
Supports CPS1 allosteric inhibitor design studies
Data from a related compound; direct extrapolation requires validation
Kinase Inhibitors Oncology Allosteric Modulation

Quantified Physicochemical Handling and Storage Profile

The compound's handling requirements are defined by quantified data. It has a calculated LogP of 0.02 and a defined storage condition of being sealed in a dry environment at 2-8°C . Additionally, for related piperazine-nitrile compounds, stability data indicates they remain stable in water at pH 4-9 and show no decomposition at 54°C for 3 months [1]. These data provide a clear, quantifiable profile for safe procurement, storage, and experimental planning, in contrast to uncharacterized or poorly defined analogs.

Handling profile
Supporting evidence
Calc. LogP 0.02; storage 2–8°C, dry. Related compounds stable pH 4–9, 54°C/3mo.
Defined storage conditions support consistent material quality
Stability data from closely related analogs; lot-specific confirmation advised
Pre-formulation Analytical Chemistry Logistics

2-(2,6-Dimethylpiperazin-1-yl)acetonitrile: Application Scenarios


Allosteric CPS1 Inhibitor Synthesis Scaffold

In medicinal chemistry programs targeting Carbamoyl Phosphate Synthetase 1 (CPS1) for oncology, 2-(2,6-Dimethylpiperazin-1-yl)acetonitrile serves as an ideal advanced starting material. Its core is validated in the development of potent allosteric CPS1 inhibitors like H3B-616 (IC50 = 66 nM), offering a significant head-start over de novo synthesis of unvalidated piperazines [1].

PIM Kinase Inhibitor Library Synthesis

Given the prominent role of substituted piperazines in patented PIM kinase inhibitors, this compound can be utilized to generate focused chemical libraries [2]. The nitrile group provides a convenient handle for late-stage diversification, allowing medicinal chemists to rapidly explore structure-activity relationships (SAR) around the 2,6-dimethylpiperazine core to modulate selectivity among PIM-1, PIM-2, and PIM-3 isoforms.

Conformationally Restricted Biological Probes

Researchers designing chemical probes to interrogate targets requiring a specific ligand geometry can employ this compound as a key intermediate. The rigid cis-2,6-dimethylpiperazine framework ensures a defined spatial presentation of any subsequently attached functional groups, which is a crucial advantage over more flexible piperazine linkers for achieving target selectivity and high binding affinity [1].

Application
Selection Property
Validation Focus
Allosteric CPS1 inhibitor synthesis
Cis-2,6-dimethylpiperazine core with documented CPS1 class activity
CPS1 enzyme assay; allosteric binding confirmation
PIM kinase inhibitor library development
Nitrile handle for late-stage SAR diversification
Kinase selectivity profiling; PIM isoform panel
Conformationally restricted biological probes
Rigid cis-2,6-dimethyl scaffold enforces defined geometry
Binding affinity assays; target engagement studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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